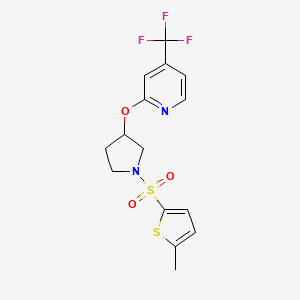
2-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridine derivative with a complex substituent that includes a pyrrolidine ring and a methylthiophene group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a methylthiophene group. The presence of the trifluoromethyl group on the pyridine ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonyl and trifluoromethyl groups. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the trifluoromethyl group could influence its lipophilicity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have developed new methods for synthesizing 4-(trifluoromethyl)pyrrolidines containing various substituents, such as sulfonyl and phosphonyl groups, through 1,3-dipolar cycloaddition reactions. These methods are crucial for generating compounds with potential pharmaceutical applications due to their structural diversity and complexity (Markitanov et al., 2016).
Catalysis and Reaction Mechanisms
The compound's framework has been used in the synthesis of functionalized pyrroles from 3-aza-1,5-enynes, highlighting its role in catalyzed cyclization and sulfonyl group migration processes. This application demonstrates the compound's utility in constructing complex heterocyclic structures, pivotal for pharmaceutical research and development (Zhao et al., 2016).
Material Science Applications
In the field of material science, the compound's derivatives have been explored for the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and potential for use in advanced technological applications (Liu et al., 2013).
Organic Electrosynthesis
The compound's structural motif has been investigated in the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors. This research underscores the compound's relevance in energy storage technologies, demonstrating its versatility beyond pharmaceutical chemistry (Biso et al., 2008).
Innovative Synthetic Routes
Explorations into new reagents for ketone synthesis from carboxylic acids and aromatic hydrocarbons have been conducted, showcasing alternative approaches to creating benzophenones and other aromatic ketones. This line of research illustrates the compound's utility in facilitating novel synthetic pathways, potentially impacting various fields including pharmaceuticals and materials science (Keumi et al., 1988).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S2/c1-10-2-3-14(24-10)25(21,22)20-7-5-12(9-20)23-13-8-11(4-6-19-13)15(16,17)18/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRUEGPWKBUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

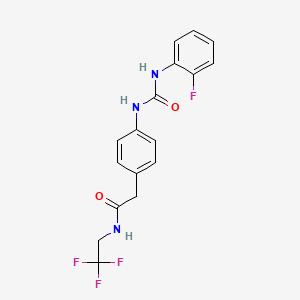
![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)
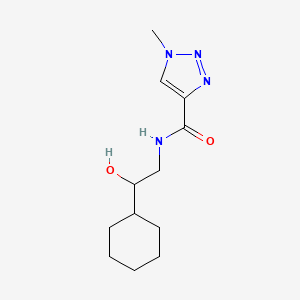

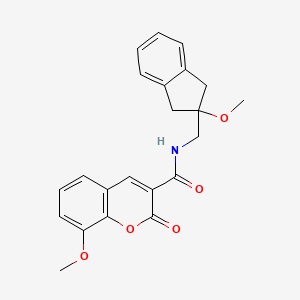

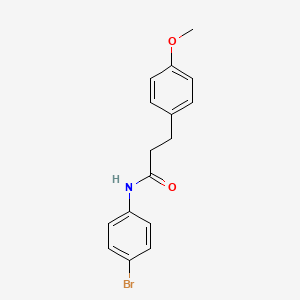
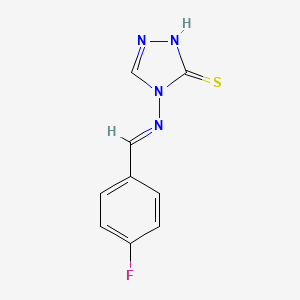
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)
![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)
![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)
![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)